
Spectroscopic Profile of 15-Methylpentacosanal:
A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 15-Methylpentacosanal

Cat. No.: B15170675 Get Quote

This in-depth technical guide provides a comprehensive overview of the predicted

spectroscopic data for 15-Methylpentacosanal, a long-chain branched aldehyde. As

experimental data for this specific compound is not readily available in public databases, this

document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for

researchers, scientists, and professionals in drug development engaged in the synthesis,

identification, or analysis of this and structurally related molecules.

Predicted Spectroscopic Data
The spectral data presented below are based on computational predictions and established

spectroscopic principles for analogous long-chain aliphatic aldehydes. These values provide a

foundational dataset for the identification and characterization of 15-Methylpentacosanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 15-Methylpentacosanal are detailed in the

following tables.

Table 1: Predicted ¹H NMR Data for 15-Methylpentacosanal (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.77 Triplet (t) 1H
Aldehyde proton (-

CHO)

2.42 Doublet of triplets (dt) 2H
Protons on C2 (α to

carbonyl)

1.64 Multiplet (m) 2H
Protons on C3 (β to

carbonyl)

1.25 - 1.40 Multiplet (m) ~40H
Methylene protons in

the aliphatic chain

1.15 Multiplet (m) 1H
Methine proton on

C15

0.92 Triplet (t) 3H
Methyl protons on

C25

0.87 Doublet (d) 3H
Methyl protons of the

C15-methyl group

Table 2: Predicted ¹³C NMR Data for 15-Methylpentacosanal (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

202.9 C1 (Carbonyl carbon)

43.9 C2

36.8 C14, C16

32.8 C15

31.9 C23

29.7 - 29.4 Methylene carbons in the aliphatic chain

27.2 C13, C17

22.7 C24

22.1 C3

19.7 C15-Methyl carbon

14.1 C25

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted

characteristic absorption bands for 15-Methylpentacosanal are listed below.

Table 3: Predicted IR Absorption Bands for 15-Methylpentacosanal
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Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong
C-H stretching vibrations of

methyl and methylene groups

2720 Medium
C-H stretching vibration of the

aldehyde group

1730 Strong
C=O stretching vibration of the

saturated aldehyde

1465 Medium
C-H bending vibrations of

methylene groups

1375 Medium
C-H bending vibration of

methyl groups

720 Weak
Rocking vibration of long

methylene chains

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted major fragments for 15-Methylpentacosanal under electron

ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation for 15-Methylpentacosanal

Mass-to-Charge Ratio (m/z) Interpretation

380 Molecular Ion [M]⁺

379 [M-1]⁺ (loss of H)

362 [M-18]⁺ (loss of H₂O)

352 [M-28]⁺ (loss of C₂H₄)

337 [M-43]⁺ (loss of C₃H₇)

Characteristic aliphatic fragments Series of peaks separated by 14 Da (CH₂)
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Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic

data for a long-chain aldehyde like 15-Methylpentacosanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 15-Methylpentacosanal is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

¹H NMR: Spectra are acquired with a 90° pulse, a spectral width of 16 ppm, a relaxation

delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are

averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Spectra are acquired with proton decoupling, a 30° pulse, a spectral width of

240 ppm, and a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay) is processed using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, the

sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background

spectrum of the salt plates or the solvent is recorded and automatically subtracted from the

sample spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15170675?utm_src=pdf-body
https://www.benchchem.com/product/b15170675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15170675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The positions of the absorption bands are identified and assigned to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction and Separation: The sample is introduced into a Gas Chromatograph

(GC) coupled to a Mass Spectrometer (MS). A nonpolar capillary column (e.g., DB-1ms) is

used for separation. The GC oven temperature is programmed to start at a low temperature

(e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the long-

chain aldehyde.

Ionization: Electron Ionization (EI) at 70 eV is used to fragment the molecules.

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the

characteristic fragmentation pattern.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis is crucial for systematic structure elucidation.
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Spectroscopic Analysis Workflow

Sample

NMR Analysis IR Analysis Mass Spec Analysis

¹H & ¹³C NMR Data IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: A logical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 15-Methylpentacosanal: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15170675#spectroscopic-data-for-15-
methylpentacosanal-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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